![molecular formula C15H18ClF3N2O B5677842 (3R*,4S*)-1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5677842.png)
(3R*,4S*)-1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-propylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex molecules like "(3R*,4S*)-1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-propylpyrrolidin-3-amine" typically involves multi-step organic reactions, including functional group transformations and chiral synthesis techniques. For example, the synthesis of similar compounds involves initial formation of key intermediates followed by coupling reactions, chiral resolution, or asymmetric synthesis to achieve the desired stereochemistry (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of complex organic compounds is characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state analysis. The structural determination aids in understanding the conformation, stereochemistry, and electronic properties of the molecule, which are crucial for its reactivity and biological activity (Deng et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves their participation in further synthetic transformations or their behavior in biological systems. This includes reactions under various conditions, with different reagents, and their potential as intermediates in the synthesis of more complex molecules or as ligands in coordination chemistry (Saeed, Flörke, & Erben, 2014).
Propiedades
IUPAC Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[2-chloro-5-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O/c1-2-3-9-7-21(8-13(9)20)14(22)11-6-10(15(17,18)19)4-5-12(11)16/h4-6,9,13H,2-3,7-8,20H2,1H3/t9-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQRDERDGJCFAE-ZANVPECISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[2-chloro-5-(trifluoromethyl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(2-methylphenyl)propanoyl]-3-pyrrolidinol](/img/structure/B5677764.png)
![2-methoxy-4-{(1E)-3-[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-propen-1-yl}phenol](/img/structure/B5677771.png)
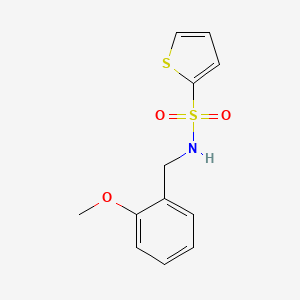
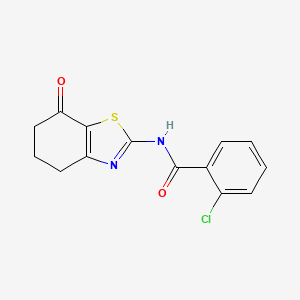
![2-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5677794.png)
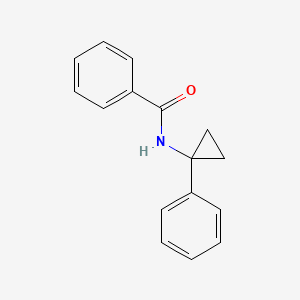
![ethyl 4-[(4-hydroxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5677802.png)
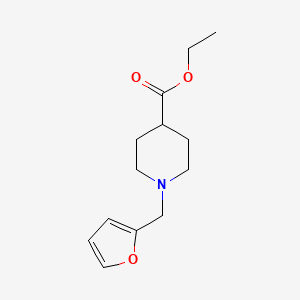
![2-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5677819.png)
![1-(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5677823.png)
![2-ethyl-4-phenyl-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677834.png)
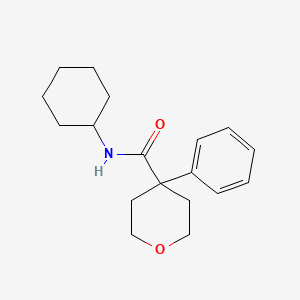
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5677851.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5677855.png)